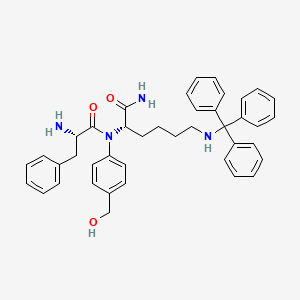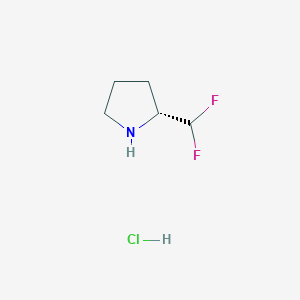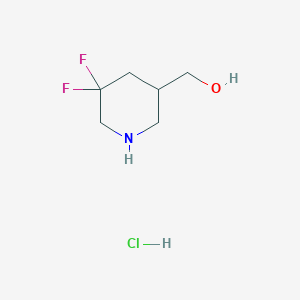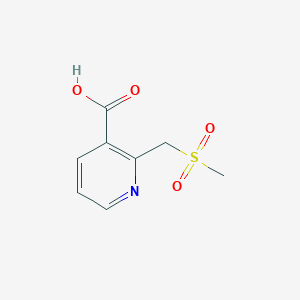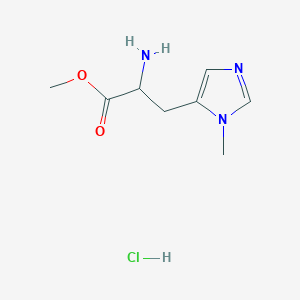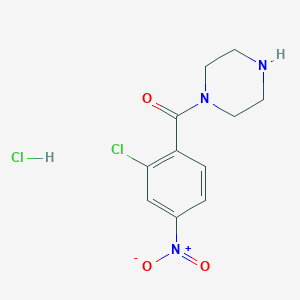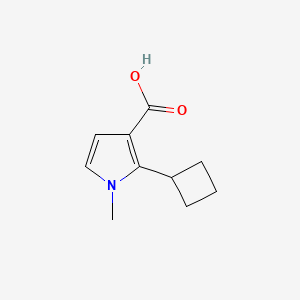
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
説明
“2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1803597-67-2 . It has a molecular weight of 179.22 . The IUPAC name for this compound is the same as the common name . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO2/c1-11-6-5-8 (10 (12)13)9 (11)7-3-2-4-7/h5-7H,2-4H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 179.22 .科学的研究の応用
1. Chemical Synthesis and Reactions
- 2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid and its derivatives are involved in various chemical reactions, showcasing their versatility in organic synthesis. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides demonstrates the compound's reactivity, leading to the formation of different acids and hydroxy acids depending on the conditions (Irwin & Wheeler, 1972). Similarly, a study on the reactions of levulinic acid with amino acids and diamines involving pyrrole carboxylic acids underlines the compound's ability to participate in complex organic transformations, producing a variety of structurally interesting molecules (Stájer et al., 2004).
2. Molecular Structure Analysis
- Detailed analysis of the molecular structure of related compounds, such as the study of 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, provides insights into the intricate details of molecular geometry, electron distribution, and potential reactive sites, which are crucial for understanding the chemical behavior and designing further derivatives (Acar et al., 2017).
3. Synthetic Applications in Medicinal Chemistry
- Compounds structurally similar to this compound have been explored for their potential applications in medicinal chemistry. For instance, the synthesis of pyrrolopyridine analogs of nalidixic acid from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showcases the potential of these compounds in developing antibacterial agents (Toja et al., 1986). Furthermore, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as antimicrobial agents underline the significance of these compounds in therapeutic applications (Hublikar et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-cyclobutyl-1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-6-5-8(10(12)13)9(11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMXPDLUWNKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)
![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)
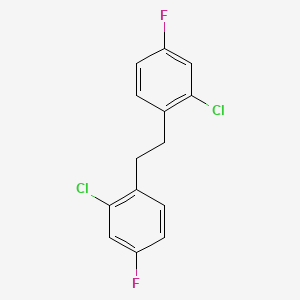
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1435452.png)

![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)
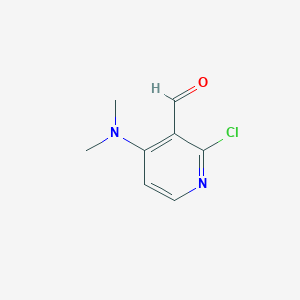
![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)
